molecular formula C6H5BrClNO B1323122 (5-Bromo-2-chloropyridin-3-yl)methanol CAS No. 742100-75-0

(5-Bromo-2-chloropyridin-3-yl)methanol

Cat. No. B1323122
CAS RN: 742100-75-0
M. Wt: 222.47 g/mol
InChI Key: ZZGSPGXWLOYKFH-UHFFFAOYSA-N
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Description

(5-Bromo-2-chloropyridin-3-yl)methanol is a chemical compound with the empirical formula C6H5BrClNO . It is a heterocyclic compound containing both bromine and chlorine atoms, as well as a hydroxyl group attached to a pyridine ring. The molecular weight of this compound is approximately 222.47 g/mol .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

(5-Bromo-2-chloropyridin-3-yl)methanol has been used in the synthesis and characterization of various organic compounds. For example, it has been involved in the preparation of Schiff base compounds through condensation reactions. These Schiff bases have shown potential in applications ranging from antibacterial activities to materials science (Wang, Nong, Sht, & Qi, 2008). Another study describes the synthesis of a compound by reacting 5-bromo-3-methoxysalicylaldehyde with isonicotinohydrazide in methanol, where the molecule adopts a trans configuration with respect to the C=N bond (San-Jun Peng & H. Hou, 2008).

Kinetic Studies and Reaction Mechanisms

Kinetic studies involving halogeno-pyridines and -picolines and their N-oxides with methoxide ion in methanol have been conducted to understand the effects of alkyl groups on rates and orientation in nucleophilic aromatic substitution. This research is crucial for understanding the reactivity patterns of such compounds in organic synthesis (R. Abramovitch, F. Helmer, & M. Liveris, 1968).

Development of Synthesis Methods for Heterocyclic Compounds

The compound has been utilized in developing efficient synthesis methods for heterocyclic compounds. For instance, a methodology for synthesizing 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores has been developed, highlighting the compound's utility in creating diverse heterocyclic analogues (R. Morgentin et al., 2009).

Application in Coordination Chemistry and Polymer Synthesis

In coordination chemistry, this compound has been used to synthesize Schiff base ligands, which were then used to form metal complexes. These complexes have been studied for their spectral, electrochemical, and thermal properties, offering insights into their potential applications in various fields (I. Kaya, Sevil Daban, & D. Şenol, 2021).

Exploration in Biocatalysis and Green Chemistry

The compound has also been explored in the context of green chemistry. For example, a study focused on the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, demonstrating its potentialin sustainable and efficient synthesis methods. This approach not only offers environmental benefits but also enhances substrate tolerance and reduces product inhibition and toxicity (Qiang Chen et al., 2021).

properties

IUPAC Name

(5-bromo-2-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGSPGXWLOYKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630509
Record name (5-Bromo-2-chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

742100-75-0
Record name (5-Bromo-2-chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromo-2-chloropyridin-3-yl)methanol
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Synthesis routes and methods

Procedure details

To a mixture of NaBH4 (5.8 g, 152.6 mmol, 4 eq) and anhydrous CaCl2 (16.9 g, 152.6 mmol) in dry DCM (100 mL) at 0° C., was added slowly methyl 5-bromo-2-chloronicotinate (9.5 g, 38.15 mmol). The resulting mixture was stirred at room temperature for 12 h. Water was added to the reaction mixture at 0° C. The organic layer was separated, dried over sodium sulfate, and concentrated in vacuo, to afford 6.8 g (crude) of (5-bromo-2-chloropyridin-3-yl)methanol, which was used in the next step without further purification. LCMS [M+H]+ 223.1.
Name
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
16.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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